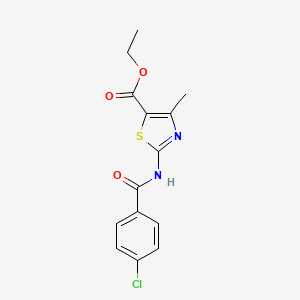

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate is a chemical compound. Based on its name, it likely contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many important drugs and pharmaceutical agents .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines or amino acid esters with benzoxazine derivatives . The structures of these compounds are typically characterized by NMR and HR-MS techniques .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like NMR . The compound likely has a molecular weight around 303.748 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and can involve multiple steps .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Similar compounds have a molecular weight of approximately 361.82 , and are slightly soluble in water .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and assessed for their antimicrobial activities. These compounds exhibited significant activity against various strains of bacteria and fungi. The structure-activity relationship was explored using 3D-QSAR analysis, providing insights into the molecular basis of their antimicrobial properties (Desai, Bhatt, & Joshi, 2019).

Chemical Modifications and Derivatives

Research on ethyl 2-amino-4-methylthiazole-5-carboxylate has also focused on its chemical modifications, leading to the creation of various derivatives. These modifications include acylation, methylation, and conversion into esters, showcasing the compound's versatility as a precursor for synthesizing a wide range of chemical entities (Dovlatyan et al., 2004).

Photochemical Properties and Applications

The photochemical reaction of ethyl 2-chlorothiazole-5-carboxylate has been studied, leading to the synthesis of compounds with unique photophysical properties. These properties suggest potential applications in the field of materials science, particularly in developing new photoluminescent materials (Amati et al., 2010).

Fluorescent Probing for Biothiols

Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been used to develop a colorimetric and ratiometric fluorescent probe. This probe can detect biothiols in living cells, offering a rapid, sensitive, and selective method for monitoring these important biomolecules (Wang et al., 2017).

Catalytic Applications and Synthesis Techniques

The compound has been involved in catalytic processes, such as phosphine-catalyzed annulation, to synthesize highly functionalized tetrahydropyridines. This synthesis approach highlights its potential in facilitating complex chemical transformations (Zhu, Lan, & Kwon, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQICKZCROUBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2452688.png)

![6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2452694.png)

![2,3-dichloro-N-[2-(cyclopropylmethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2452695.png)

![(11Z)-N-(3-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2452697.png)

![Methyl 1-[(propan-2-ylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B2452698.png)

![3-methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2452700.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B2452701.png)

![N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452709.png)